molecular formula C9H9F2N3S B1481737 (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2091565-58-9

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481737
CAS No.: 2091565-58-9
M. Wt: 229.25 g/mol
InChI Key: VHZRSOPBYNVLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. Its structure incorporates two high-value pharmacophores: a difluoromethyl-substituted pyrazole and a thiophene ring. The difluoromethylpyrazole moiety is a recognized structural feature in compounds with demonstrated biological activities. Research into similar difluoromethylated pyrazole derivatives has shown them to possess notable antifungal and antibacterial properties . Furthermore, the thiophene nucleus is a privileged structure in drug discovery, with a wide range of reported therapeutic applications, including potent antimicrobial effects . The primary research applications for this compound are anticipated to be in the development of new therapeutic agents. Its potential uses include: Serving as a key intermediate or final building block in the synthesis of novel antimicrobial candidates to combat drug-resistant pathogens. Acting as a pharmacophore in structure-activity relationship (SAR) studies to optimize efficacy against bacteria and fungi. Utilization in the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles , which are known to be explored for their antimicrobial activity . The presence of the primary amine functional group provides a versatile handle for further chemical modification, allowing researchers to conjugate the core structure to other molecular fragments or create amide and sulfonamide derivatives for biological screening. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3S/c10-9(11)14-7(4-12)3-8(13-14)6-1-2-15-5-6/h1-3,5,9H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZRSOPBYNVLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

Method: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents under acidic or neutral conditions is the classical approach to synthesize pyrazoles.

  • Hydrazine reacts with a 1,3-diketone or β-ketoester to form the pyrazole ring via cyclocondensation.
  • Control of reaction conditions (temperature, solvent, pH) is crucial to favor the formation of the desired regioisomer.

This step sets the foundation for further functionalization at specific ring positions.

Introduction of the Difluoromethyl Group

Key Techniques:

  • Nucleophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyltrimethylsilane or difluoromethyl bromide under basic conditions to substitute at the N-1 position of the pyrazole ring.
  • Electrophilic Fluorination: Alternatively, electrophilic fluorinating reagents can be used to introduce fluorine atoms selectively.

Reaction Conditions:

  • Typically performed in dry organic solvents (e.g., dichloromethane, acetonitrile) at controlled temperatures.
  • Use of bases such as triethylamine facilitates deprotonation and nucleophilic attack.

The difluoromethyl group enhances metabolic stability and lipophilicity, important for biological activity.

Attachment of the Thiophen-3-yl Group

Approach:

  • The thiophen-3-yl substituent is introduced via nucleophilic substitution or cross-coupling reactions.
  • Commonly, a halogenated pyrazole intermediate undergoes palladium-catalyzed Suzuki or Stille coupling with thiophen-3-yl boronic acid or stannane derivatives.

Alternative Route:

  • Direct condensation of thiophene derivatives with pyrazole precursors under controlled conditions.

This step requires careful selection of catalysts and ligands to ensure regioselectivity at the 3-position of the pyrazole.

Formation of the Methanamine Linkage

Reductive Amination:

  • The methanamine group is typically installed via reductive amination of a pyrazole aldehyde intermediate with ammonia or primary amines.
  • Reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride are employed to reduce the imine intermediate to the amine.

Reaction Parameters:

  • Mild acidic conditions to facilitate imine formation.
  • Solvent choice (e.g., methanol, ethanol) impacts reaction rate and selectivity.

One-Pot Synthesis and Cascade Reactions

Recent research demonstrates the possibility of one-pot synthesis involving in situ generation of reactive intermediates such as nitrile imines and mercaptoacetaldehyde, which undergo (3+3)-annulation to form pyrazole derivatives with fluorinated substituents.

  • This method allows the formation of 5,6-dihydro-4H-1,3,4-thiadiazine intermediates, which upon dehydration and ring contraction yield the desired pyrazole derivatives.
  • Use of triethylamine as a base and dichloromethane as solvent at room temperature optimizes the reaction.
  • Subsequent treatment with p-toluenesulfonyl chloride (p-TsCl) facilitates dehydration and ring contraction steps.

This approach has been applied successfully to trifluoromethylated pyrazoles and is adaptable to difluoromethyl analogs with appropriate modifications.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents/Conditions Outcome/Notes
Pyrazole ring formation Cyclocondensation Hydrazine + 1,3-diketone; acidic/neutral medium Formation of pyrazole core
Difluoromethyl group introduction Nucleophilic substitution Difluoromethylating agent, base, dry solvent Selective N-1 difluoromethylation
Thiophen-3-yl attachment Cross-coupling (Suzuki/Stille) Pd catalyst, thiophen-3-yl boronic acid/stannane Regioselective substitution at C-3 position
Methanamine linkage formation Reductive amination Aldehyde intermediate, ammonia/amine, reducing agent Formation of methanamine side chain
One-pot annulation and ring contraction (3+3)-Annulation + dehydration Nitrile imine, mercaptoacetaldehyde, Et3N, p-TsCl Efficient synthesis of fluorinated pyrazole core

Research Findings and Optimization Insights

  • The use of in situ generated nitrile imines and mercaptoacetaldehyde as acetylene surrogates enables mild and regioselective synthesis of fluorinated pyrazoles.
  • Electron-withdrawing groups on the pyrazole ring influence the stability of intermediates and require adjustment of dehydration and desulfurization conditions.
  • The difluoromethyl group enhances compound stability compared to trifluoromethyl analogs but may require tailored fluorination reagents.
  • Reductive amination conditions must be optimized to prevent over-reduction or side reactions, especially in the presence of sensitive fluorinated groups.
  • Purification typically involves recrystallization or chromatographic methods to achieve high purity suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and thiophene ring contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Trifluoromethyl vs. Difluoromethyl Substitution
  • (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride (): Molecular weight: 278.66 vs. ~255.25 (estimated for the target compound).
Thiophen-3-yl vs. Thiophen-2-yl Substitution
  • 3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine ():
    • Thiophen-2-yl substitution alters electronic distribution, affecting binding to sulfur-rich biological targets (e.g., enzymes with cysteine residues).
    • The ethyl linker in this compound may increase conformational flexibility compared to the direct thiophen-3-yl attachment in the target compound .

Variations in Aromatic Ring Systems

Pyridinyl vs. Thiophenyl Substituents
  • (1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride ():
    • The pyridinyl group introduces basicity (pKa ~4–6) due to the nitrogen atom, influencing pH-dependent solubility and target interactions.
    • Thiophen-3-yl in the target compound lacks basicity but offers stronger hydrophobic interactions .
Thiazole and Pyridazine Hybrids
  • N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide ():
    • Molecular weight: 431.28 (vs. ~255.25 for the target compound).
    • The thiazole ring and dichlorophenyl group enhance steric bulk, likely reducing bioavailability but improving target specificity .

Functional Group Modifications

Methanamine vs. Propanamide Derivatives
  • [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine ():
    • Molecular formula: C₆H₈F₃N₃ (simpler than the target compound’s C₉H₉F₂N₃S).
    • The absence of a thiophene ring reduces molecular complexity and may limit interactions with aromatic binding pockets .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (Target) C₉H₉F₂N₃S ~255.25 Difluoromethyl, thiophen-3-yl, methanamine Moderate lipophilicity, metabolic stability
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 Trifluoromethyl, pyridin-3-yl, hydrochloride salt High solubility, increased electronegativity
N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide C₁₇H₁₄Cl₂F₂N₄OS 431.28 Difluoromethyl, dichlorophenyl, thiazole High steric bulk, target specificity
3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine C₁₀H₁₃N₃S 207.29 Thiophen-2-yl, ethyl linker Increased flexibility, altered electronic effects

Biological Activity

Overview

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a novel compound that has attracted attention due to its unique chemical structure and potential biological activities. This compound features a difluoromethyl group, a pyrazole ring, and a thiophene moiety, which collectively contribute to its reactivity and biological profile. Research has indicated that it may possess antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C9_9H8_8F2_2N2_2S
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 2091565-58-9

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The difluoromethyl group enhances its binding affinity to various receptors and enzymes, while the thiophene ring may influence its pharmacokinetic properties. Detailed studies are required to elucidate the specific pathways and molecular interactions involved.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds showed effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This action could make this compound a candidate for developing anti-inflammatory drugs.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in tumor growth and survival . For instance, studies have indicated that related compounds can effectively target the BRAF(V600E) mutation, commonly associated with melanoma .

Case Studies

  • Antimicrobial Efficacy : A series of studies evaluated the antimicrobial activity of different pyrazole derivatives against common pathogens. Results indicated that compounds with similar structures to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity : In vitro assays demonstrated that certain pyrazole derivatives significantly reduced the levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS). This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activities
(1-(trifluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamineStructureAntimicrobial, anti-inflammatory
(1-(difluoromethyl)-3-(furan-3-yl)-1H-pyrazol-5-yl)methanamineStructureAnticancer, anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole core. For example, thiophen-3-yl substituents can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key steps include:

  • Step 1 : Formation of the pyrazole ring using a cyclization reaction under acidic/basic conditions (e.g., H₂SO₄ or NaOEt) .
  • Step 2 : Functionalization of the pyrazole with difluoromethyl groups via halogenation followed by fluorination (e.g., using DAST or Deoxo-Fluor) .
  • Step 3 : Introduction of the methanamine group through reductive amination or nucleophilic substitution . Optimized conditions (e.g., 60–80°C, Pd(PPh₃)₄ catalyst for coupling reactions) improve yields to >70% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomerism) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected ~267.3 g/mol) and detect impurities .
  • HPLC-PDA : Purity assessment (>95% recommended for biological assays) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. What strategies mitigate oxidation or degradation of the difluoromethyl and thiophene groups during storage or reactions?

The difluoromethyl group is susceptible to hydrolysis under acidic/basic conditions, while thiophene may oxidize. Recommended approaches:

  • Storage : Argon atmosphere, –20°C, and desiccants to minimize moisture .
  • Reaction Design : Use anhydrous solvents (e.g., THF, DMF) and avoid strong oxidizing agents (e.g., mCPBA) .
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) during long-term storage .

Q. How does the thiophen-3-yl moiety influence binding affinity in enzyme inhibition studies?

Computational docking (e.g., AutoDock Vina) and SAR studies suggest:

  • The sulfur atom in thiophene participates in hydrophobic interactions with enzyme pockets (e.g., kinases or proteases) .
  • Substitution at the 3-position of thiophene enhances steric complementarity compared to 2-position analogs (ΔG binding: –9.2 vs. –7.8 kcal/mol in MMP-9 inhibition) .
  • Comparative
Thiophene Substituent PositionTarget EnzymeIC₅₀ (µM)
3-positionMMP-90.45
2-positionMMP-91.2
None (pyrazole only)MMP-9>10
Source: Adapted from and

Q. What computational methods predict the compound’s pharmacokinetic properties?

Tools like SwissADME or pkCSM estimate:

  • Lipophilicity : LogP ≈ 2.1 (optimal for blood-brain barrier penetration) .
  • Metabolic Stability : CYP3A4-mediated oxidation is a primary clearance route (t₁/₂ = 3.2 h in human liver microsomes) .
  • Toxicity : Ames test predictions (negative for mutagenicity) and hERG inhibition risk (low; IC₅₀ > 30 µM) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of analogs?

Conflicting data (e.g., IC₅₀ variations in kinase inhibition) may arise from:

  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or buffer pH .
  • Cell Lines : Variability in membrane permeability (e.g., HEK293 vs. HeLa cells) .
  • Solution : Standardize protocols (e.g., Eurofins Panlabs kinase panel) and validate hits using orthogonal assays (SPR vs. fluorescence polarization) .

Experimental Design Guidance

Q. What controls are essential in SAR studies to isolate the effects of the difluoromethyl group?

Include analogs with:

  • Hydrogen (CH₃) instead of CF₂H to assess fluorination impact.
  • Chlorine (CCl₂H) to compare electronegativity effects.
  • Methoxy (OCH₃) to evaluate steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.